molecular formula C8H6BrIO B3032051 3'-Iodo-5'-bromoacetophenone CAS No. 1003712-14-8

3'-Iodo-5'-bromoacetophenone

Cat. No.: B3032051
CAS No.: 1003712-14-8
M. Wt: 324.94 g/mol
InChI Key: ZTUMZGVEBVJSBY-UHFFFAOYSA-N
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Description

3’-Iodo-5’-bromoacetophenone: is an organic compound that belongs to the class of halogenated acetophenones It is characterized by the presence of both iodine and bromine atoms attached to the benzene ring, specifically at the 3’ and 5’ positions, respectively

Scientific Research Applications

3’-Iodo-5’-bromoacetophenone has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 3`-Bromoacetophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3’-Iodo-5’-bromoacetophenone” are not mentioned in the sources retrieved, research into similar compounds continues to be a growing field. For instance, the discovery of AV 3 Sb 5 kagome superconductors has launched a field of research investigating electronic instabilities in kagome metals .

Mechanism of Action

Target of Action

The primary targets of 3’-Iodo-5’-bromoacetophenone are likely to be organic compounds that can undergo nucleophilic substitution reactions . These targets play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

3’-Iodo-5’-bromoacetophenone, being a halogenated compound, can participate in various organic reactions. One such reaction is the Suzuki-Miyaura coupling reaction . In this reaction, the compound can act as an electrophile, reacting with a nucleophile (such as an organoboronic acid) in the presence of a palladium catalyst . The reaction begins with the oxidative addition of the palladium catalyst to 3’-Iodo-5’-bromoacetophenone, forming a complex . This complex then undergoes a transmetallation step, followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its reactivity, it can potentially influence various biochemical pathways involving nucleophilic substitution reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules, which can have various biological implications.

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of 3’-Iodo-5’-bromoacetophenone is the formation of new organic compounds through carbon-carbon bond formation . This can lead to the synthesis of complex molecules, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of 3’-Iodo-5’-bromoacetophenone can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, the Suzuki-Miyaura coupling reaction requires a basic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Iodo-5’-bromoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 3’-iodoacetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3’-Iodo-5’-bromoacetophenone may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Iodo-5’-bromoacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetophenones, while oxidation can produce corresponding carboxylic acids or ketones.

Comparison with Similar Compounds

  • 3’-Chloro-5’-bromoacetophenone
  • 3’-Fluoro-5’-bromoacetophenone
  • 3’-Iodo-4’-bromoacetophenone

Comparison: Compared to other halogenated acetophenones, 3’-Iodo-5’-bromoacetophenone is unique due to the presence of both iodine and bromine atoms at specific positions on the benzene ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(3-bromo-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMZGVEBVJSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641013
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-14-8
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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